Brisoral

説明

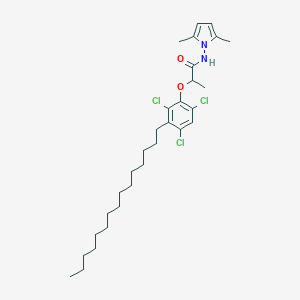

Brisoral, also known as Cefprozil, is a semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity . It’s an anhydrous form of the Z-isomer of cefprozil . It’s active against both gram-positive and gram-negative bacteria .

Molecular Structure Analysis

The molecular formula of Brisoral is C18H19N3O5S . The IUPAC name is (6R,7R)-7-[[ (2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . The molecular weight is 389.4 g/mol .

Chemical Reactions Analysis

Brisoral’s effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane . Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains . As a result, Brisoral inhibits bacterial septum and cell wall synthesis formation .

科学的研究の応用

Crystal Structure Analysis

The crystal structure of Z-Cefprozil monohydrate has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques . This research provides valuable insights into the molecular structure of Z-Cefprozil, which can be useful in various scientific applications, such as drug design and synthesis .

Synthesis of Metal Complexes

Z-Cefprozil has been used to synthesize complexes with various metals, including Co (II), Ni (II), Zn (II), Mn (II), Cr (III), Fe (III), and Cu (II) . These complexes have been studied for their structural properties and antimicrobial activity . This opens up potential applications in the development of new antimicrobial agents .

Antimicrobial Studies

Z-Cefprozil and its metal complexes have shown considerable activity against certain microorganisms . This makes it a valuable compound in the development of new antibiotics and antimicrobial treatments .

Pharmacokinetics and Bioequivalence

Z-Cefprozil is an oral second-generation semi-synthetic cephalosporin that possesses a broad spectrum of antimicrobial activity . Its pharmacokinetics and bioequivalence have been studied, which is crucial for understanding its absorption, distribution, metabolism, and excretion in the body . This information is vital for determining appropriate dosages and predicting potential drug interactions .

Drug Formulation

A granule formulation of Z-Cefprozil has been developed to improve medication adherence . This research could lead to the development of more effective and patient-friendly drug delivery systems .

Density Functional Theory (DFT) Studies

DFT studies have been conducted on Z-Cefprozil and its metal complexes . These studies provide insights into the electronic structure of the compound and its complexes, which can be useful in various areas of research, such as computational chemistry and material science .

作用機序

Target of Action

Z-Cefprozil, also known as Brisoral or (Z)-Cefprozil, is a cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the survival and growth of bacteria .

Mode of Action

Z-Cefprozil operates as a beta-lactam antibiotic , similar to penicillins . It binds to the PBPs, inhibiting the third and last stage of bacterial cell wall synthesis . This interaction disrupts the construction of the bacterial cell wall, leading to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by Z-Cefprozil is the peptidoglycan synthesis pathway . By binding to the PBPs, Z-Cefprozil inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This disruption prevents the formation of a complete and functional cell wall, leading to bacterial cell lysis .

Pharmacokinetics

Z-Cefprozil exhibits favorable pharmacokinetic properties. It is well absorbed, with a bioavailability of approximately 95% . The volume of distribution is 0.23 L/kg . The drug is primarily excreted in the urine, with about 60% of the dose excreted as unchanged drug . The time to peak serum concentration (Tmax) is 1-2 hours in infants and children, and 1.5 hours in adults . The elimination half-life (t1/2) is approximately 1.3-1.5 hours in healthy individuals, but can be up to 5.9 hours in individuals with kidney failure .

Result of Action

The action of Z-Cefprozil results in the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death . This makes it effective in treating various bacterial infections, such as pharyngitis, tonsillitis, otitis media, and uncomplicated skin infections .

Action Environment

The action of Z-Cefprozil can be influenced by environmental factors such as the presence of food. For instance, under fed conditions, the mean peak plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were found to be slightly lower compared to fasted conditions . The granule formulation of z-cefprozil was found to be bioequivalent to the suspension formulation under both fasted and fed conditions .

特性

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2-/t12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLWHQDACQUCJR-AGGBKSKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873544 | |

| Record name | (Z)-Cefprozil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefprozil anhydrous, Z-isomer | |

CAS RN |

121412-77-9, 92665-29-7 | |

| Record name | Cefprozil anhydrous, Z-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121412779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Cefprozil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFPROZIL ANHYDROUS, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5T767OA4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the crystal structure of Z-Cefprozil monohydrate and how was it determined?

A1: Z-Cefprozil monohydrate crystallizes in the monoclinic space group P21 (#4) with specific lattice parameters: a = 11.26513(6) Å, b = 11.34004(5) Å, c = 14.72649(11) Å, and β = 90.1250(4)° []. This structure was determined using synchrotron X-ray powder diffraction data and further refined using density functional theory (DFT) calculations []. Interestingly, while an orthorhombic model initially seemed plausible, a closer examination revealed peak splitting and shoulders, indicating the true monoclinic symmetry [].

Q2: How stable is Z-Cefprozil in oral suspension and what are the degradation pathways?

A2: The stability of Z-Cefprozil in oral suspension (CEFZIL) has been investigated under stress conditions []. Elevated temperature and relative humidity were found to induce degradation through reversible-consecutive and parallel reactions []. Notably, the isomerization of Z-cefprozil to E-cefprozil is about ten times faster than the parallel degradation of individual isomers into their respective products []. This research also determined the kinetic and thermodynamic parameters (rate constants, activation energy, enthalpy, and entropy) for the degradation reactions of both isomers under various temperature and humidity conditions [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B47095.png)

![6-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B47099.png)

![1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI)](/img/structure/B47115.png)